2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
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Overview
Description
2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is an organic compound with the molecular formula C17H14O5. It is a derivative of benzo[c]chromene, a class of compounds known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a benzo[c]chromene core structure substituted with a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid typically involves the following steps:
Formation of the benzo[c]chromene core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the propanoic acid moiety: This step involves the esterification or amidation of the benzo[c]chromene intermediate with a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Scientific Research Applications
2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Signal transduction pathways: It may modulate key signaling pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid can be compared with other similar compounds, such as:
2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide: This compound has a similar core structure but differs in the substituent attached to the benzo[c]chromene moiety.
Ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.
Properties
IUPAC Name |
2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-9-14(21-10(2)16(18)19)8-7-12-11-5-3-4-6-13(11)17(20)22-15(9)12/h3-8,10H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIZLJIIHXCDDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378161 |
Source
|
Record name | 2-[(4-Methyl-6-oxo-6H-dibenzo[b,d]pyran-3-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314744-86-0 |
Source
|
Record name | 2-[(4-Methyl-6-oxo-6H-dibenzo[b,d]pyran-3-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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